bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene
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Overview
Description
Bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene is a complex polymer known for its unique structural properties. This compound is a copolymer, meaning it is composed of multiple monomer units, which include bicyclo[2.2.1]hepta-2,5-diene, ethene, 1,4-hexadiene, and 1-propene. The combination of these monomers results in a material with distinct physical and chemical characteristics, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene typically involves polymerization reactions. One common method is the coordination polymerization process, which uses transition metal catalysts such as Ziegler-Natta catalysts. The reaction conditions often include:
Temperature: Typically ranges from 50°C to 100°C.
Pressure: Can vary from atmospheric pressure to several atmospheres.
Solvent: Non-polar solvents like hexane or toluene are often used.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization reactors. The process involves:
Monomer Feed: Continuous feeding of the monomers (bicyclo[2.2.1]hepta-2,5-diene, ethene, 1,4-hexadiene, and 1-propene) into the reactor.
Catalyst Addition: Introduction of the catalyst to initiate the polymerization.
Polymerization: Maintaining optimal temperature and pressure to ensure efficient polymerization.
Separation: The polymer is separated from the reaction mixture, often through precipitation or solvent evaporation.
Purification: The polymer is purified to remove any residual monomers or catalysts.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the polymer chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated polymers.
Scientific Research Applications
Bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance plastics and elastomers.
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to:
Interact with Biological Molecules: The polymer can form complexes with proteins and other biomolecules, influencing their function.
Pathway Modulation: It can modulate signaling pathways by interacting with cellular receptors or enzymes.
Material Properties: The polymer’s mechanical and chemical properties make it suitable for various applications, from flexible materials to rigid structures.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-2-ene
- 5-Vinyl-2-norbornene
- Dicyclopentadiene
Uniqueness
Bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene stands out due to its:
- Structural Diversity: The combination of different monomers provides a unique set of properties.
- Versatility: It can be tailored for specific applications by adjusting the monomer ratios.
- Performance: Exhibits superior mechanical and chemical properties compared to similar polymers.
This detailed overview provides a comprehensive understanding of bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds.
Properties
CAS No. |
25190-87-8 |
---|---|
Molecular Formula |
C18H28 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene |
InChI |
InChI=1S/C7H8.C6H10.C3H6.C2H4/c1-2-7-4-3-6(1)5-7;1-3-5-6-4-2;1-3-2;1-2/h1-4,6-7H,5H2;3-4,6H,1,5H2,2H3;3H,1H2,2H3;1-2H2/b;6-4+;; |
InChI Key |
GXXRDSJORVPUFQ-NGRWPUITSA-N |
Isomeric SMILES |
CC=C.C/C=C/CC=C.C=C.C1C2C=CC1C=C2 |
Canonical SMILES |
CC=C.CC=CCC=C.C=C.C1C2C=CC1C=C2 |
Origin of Product |
United States |
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